Phosphorus pentachloride

Description

Historical Perspectives on the Elucidation of Phosphorus Pentachloride Structure and Reactivity

The initial preparation of this compound is credited to the English chemist Humphry Davy in 1808. wikipedia.org However, the first accurate analysis of the compound was conducted by French chemist Pierre Louis Dulong in 1816. wikipedia.org Early research focused on its synthesis, typically by the reaction of phosphorus trichloride (B1173362) (PCl₃) with an excess of dry chlorine gas. socccd.eduyoutube.com

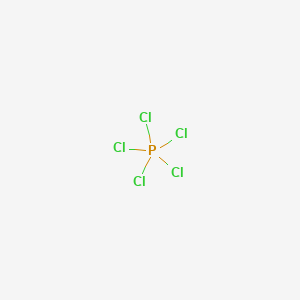

The elucidation of its structure proved to be a complex puzzle. In the gaseous and liquid states, this compound adopts a trigonal bipyramidal geometry, a structure consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory. collegedunia.comtestbook.comaakash.ac.in This geometry features a central phosphorus atom bonded to five chlorine atoms, with three positioned at the corners of a triangle (equatorial) and two positioned above and below the plane of the triangle (axial). collegedunia.com

A significant breakthrough in understanding its solid-state structure came from X-ray crystallography studies. It was discovered that in its crystalline form, this compound exists as an ionic lattice composed of the tetrahedral cation [PCl₄]⁺ and the octahedral anion [PCl₆]⁻. wikipedia.orgbyjus.com This ionic arrangement in the solid state provides greater crystalline stability. byjus.com The compound's reactivity is highlighted by its vigorous reaction with water, which produces phosphoric acid (H₃PO₄) and hydrogen chloride (HCl), and its ability to act as a chlorinating agent with both organic and inorganic compounds. youtube.comvedantu.com

Evolution of Theoretical Models for this compound Bonding

The bonding in this compound has been a key topic in the development of chemical bonding theories. Initial models based on the octet rule, developed by Kössel and Lewis in 1916, could not adequately explain the existence of molecules like PCl₅, where the central atom is bonded to more than four other atoms. ncert.nic.in PCl₅ became a classic example of an exception to the octet rule. collegedunia.com

The advent of valence bond theory and the concept of orbital hybridization provided a more robust explanation. The bonding in gaseous PCl₅ is described using sp³d hybridization of the phosphorus atom. testbook.comaakash.ac.in In this model, one 3s, three 3p, and one 3d orbital of the phosphorus atom combine to form five equivalent hybrid orbitals, which then overlap with the orbitals of the five chlorine atoms to form five sigma bonds. aakash.ac.in This sp³d hybridization results in the observed trigonal bipyramidal geometry. collegedunia.comaakash.ac.in

Molecular Orbital (MO) theory offers an alternative and more sophisticated description of the bonding in hypervalent molecules like PCl₅ without the necessity of involving d-orbitals. This theory explains the structure through the formation of bonding, non-bonding, and antibonding molecular orbitals. wikipedia.org Both valence bond theory and MO theory successfully account for the trigonal bipyramidal structure of gaseous PCl₅. wikipedia.org In solution, particularly in polar solvents like nitrobenzene (B124822), PCl₅ can undergo self-ionization, dissociating into [PCl₄]⁺ and [PCl₆]⁻ ions. wikipedia.orgbyjus.com

Contemporary Significance of this compound in Synthetic Chemistry and Materials Science

This compound remains a compound of considerable importance in modern chemical synthesis and the development of new materials.

In Synthetic Chemistry:

Chlorinating Agent: PCl₅ is widely employed as a chlorinating agent in organic synthesis. It is particularly effective for converting carboxylic acids into their corresponding acyl chlorides and alcohols into alkyl chlorides. scimplify.comwikipedia.org These reactions are fundamental steps in the synthesis of many organic compounds.

Pharmaceutical and Agrochemical Synthesis: The compound is a crucial intermediate in the production of various pharmaceuticals, including antibiotics like penicillin and cephalosporin. vedantu.comyoutube.comcoherentmarketinsights.com It also plays a role in manufacturing agrochemicals such as pesticides and herbicides. socccd.eduyoutube.comcoherentmarketinsights.com

Inorganic Synthesis: PCl₅ is a precursor for other important inorganic compounds. For instance, it reacts with phosphorus pentoxide (P₄O₁₀) to produce phosphoryl chloride (POCl₃) and is used to synthesize lithium hexafluorophosphate (B91526) (LiPF₆), a key electrolyte salt in lithium-ion batteries. scimplify.comwikipedia.org

In Materials Science:

Polymer Chemistry: PCl₅ serves as a catalyst in polymerization reactions. scimplify.com It is used in the manufacture of materials like acetyl cellulose, which is used for photographic films, and in the synthesis of polyvinyl chloride (PVC). socccd.eduvedantu.com Its catalytic activity helps in producing high-performance plastics and resins. scimplify.com

Flame Retardants and Plasticizers: It is a starting material for a variety of organophosphorus compounds that are used as flame retardants, plasticizers, and stabilizers for plastics. coherentmarketinsights.comquora.com

The versatility and reactivity of this compound ensure its continued relevance in both academic research and industrial applications, driving innovation in fields ranging from medicine to materials science. scimplify.com

Data Tables

Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | PCl₅ |

| Molecular Weight | 208.24 g/mol scimplify.comtestbook.com |

| Appearance | Greenish-yellow or yellowish-white crystalline solid collegedunia.comyoutube.combyjus.com |

| Odor | Pungent, irritating odor collegedunia.comtestbook.com |

| Density | 2.1 g/cm³ testbook.comvedantu.com |

| Melting Point | 160.5 °C (under pressure) scimplify.comvedantu.com |

| Boiling Point | 166.8 °C (sublimes) vedantu.com |

| Solubility | Soluble in water (decomposes), carbon tetrachloride socccd.edubyjus.com |

| Molecular Geometry | Trigonal bipyramidal (gas/liquid), Ionic lattice [PCl₄]⁺[PCl₆]⁻ (solid) testbook.combyjus.com |

Chemical Reactions of this compound

| Reactant | Products | Reaction Type |

|---|---|---|

| Heat (strong) | PCl₃ + Cl₂ | Thermal Decomposition youtube.comtestbook.com |

| Water (H₂O) | H₃PO₄ + HCl | Hydrolysis youtube.comvedantu.com |

| Alcohols (R-OH) | R-Cl + POCl₃ + HCl | Chlorination wikipedia.org |

| Carboxylic Acids (R-COOH) | R-COCl + POCl₃ + HCl | Chlorination wikipedia.org |

| Metals (e.g., Zn) | ZnCl₂ + PCl₃ | Redox vedantu.com |

| Phosphorus Pentoxide (P₄O₁₀) | POCl₃ | Synthesis of Phosphoryl Chloride wikipedia.orgvedantu.com |

Structure

2D Structure

Propriétés

IUPAC Name |

pentachloro-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl5P/c1-6(2,3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZYTMXLRWXGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P(Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl5P, PCl5 | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphorus pentachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_pentachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9033896 | |

| Record name | Phosphorus pentachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus pentachloride is a greenish-yellow crystalline solid with an irritating odor. It is decomposed by water to form hydrochloric and phosphoric acid and heat. This heat may be sufficient to ignite surrounding combustible material. It is corrosive to metals and tissue. Long term exposure to low concentrations or short term exposure to high concentrations can result in adverse health effects from inhalation., Greenish-yellow crystalline solid with an irritating odor; [CAMEO], FUMING WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., White to pale-yellow, crystalline solid with a pungent, unpleasant odor. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus pentachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

320 °F at 760 mmHg (EPA, 1998), 159 °C (sublimes), Sublimes | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Hygroscopic, Sol in carbon disulfide, carbon tetrachloride, Reacts with water; soluble in carbon disulfide, carbon tetrachloride, Solubility in water: reaction, Reacts | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.6 (NIOSH, 2023) - Denser than water; will sink, 2.114 g/cu cm at 25.15 °C, Relative density (water = 1): 1.6, 3.60 | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.2 (Air = 1), Relative vapor density (air = 1): 7.2 | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 131.9 °F (EPA, 1998), 0.01 [mmHg], VP: 1 mm Hg at 55.5 °C (132 °F), 1.6 Pa (0.012 mm Hg) at 20 °C, Vapor pressure, Pa at 55.5 °C: 133, (132 °F): 1 mmHg | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus pentachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White to pale yellow crystalline mass, Tetragonal crystals, White to pale-yellow, crystalline solid. | |

CAS No. |

10026-13-8 | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus pentachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus pentachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorane, pentachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus pentachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorus pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EX753TYDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorane, pentachloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TB5D75C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

(decomposes) 298 °F (under pressure) sublimes at about 212 °F without melting (EPA, 1998), 160.5 °C /freezing point/, Melting point = 148 °C (under pressure); sublimes near 100 °C without melting, 324 °F (Sublimes) | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Structural Elucidation and Bonding Theories of Phosphorus Pentachloride

Gas Phase Molecular Geometry: Trigonal Bipyramidal Conformation and VSEPR Theory

In the gaseous and liquid states, phosphorus pentachloride adopts a trigonal bipyramidal geometry. quora.comquora.comquora.com This structure is a direct consequence of the Valence Shell Electron Pair Repulsion (VSEPR) theory, which predicts the arrangement of electron pairs around a central atom to minimize repulsion. quora.comaceorganicchem.comindigoinstruments.com In PCl₅, the central phosphorus atom is bonded to five chlorine atoms with no lone pairs of electrons. quora.comvedantu.com This arrangement, designated as AX₅ in VSEPR notation, results in the trigonal bipyramidal shape. aceorganicchem.com

Hybridization Schemes: sp³d Hybridization of the Central Phosphorus Atom

To accommodate five bonding pairs, the central phosphorus atom undergoes sp³d hybridization. vedantu.comyoutube.comyoutube.com In its ground state, phosphorus possesses three unpaired electrons in its 3p orbitals. To form five bonds, an electron from the 3s orbital is promoted to an empty 3d orbital. vedantu.comyoutube.com This promotion results in five unpaired electrons, which then occupy five newly formed, equivalent sp³d hybrid orbitals. vedantu.comyoutube.com These hybrid orbitals are directed towards the vertices of a trigonal bipyramid, ready for bonding with the five chlorine atoms. youtube.comyoutube.com

Axial and Equatorial Bond Differentiation and Stability Considerations

The trigonal bipyramidal geometry of PCl₅ features two distinct types of chlorine-phosphorus bonds: axial and equatorial. quora.comquora.com Three of the chlorine atoms lie in a single plane, forming the equatorial positions with bond angles of 120° between them. quora.comyoutube.com The remaining two chlorine atoms are positioned above and below this plane, occupying the axial positions at a 90° angle to the equatorial plane. quora.comyoutube.com

This geometric arrangement leads to differences in bond length and stability. The axial bonds are longer and consequently weaker than the equatorial bonds. quora.comvedantu.com This is because the axial bond pairs experience greater repulsion from three equatorial bond pairs at 90°, whereas the equatorial bond pairs experience repulsion from only two axial bond pairs at 90° and two other equatorial pairs at a less repulsive 120° angle. quora.comyoutube.com This increased repulsion on the axial bonds causes them to elongate. youtube.com

| Bond Type | Bond Angle with Equatorial Bonds | Bond Angle with Axial Bonds | Relative Length |

| Axial | 90° | 180° | Longer |

| Equatorial | 120° (with other equatorial) | 90° | Shorter |

Quantum Chemical Descriptions of Hypervalency in PCl₅

The concept of hypervalency is often invoked to describe molecules like PCl₅, where the central atom appears to have more than eight electrons in its valence shell. tutorchase.com Traditionally, this was explained by the participation of d-orbitals in bonding, allowing for an "expanded octet." tutorchase.com However, modern quantum chemical calculations suggest that the role of d-orbitals may not be as significant as once thought. britannica.com

Alternative explanations propose that the bonding in hypervalent molecules can be described through a combination of resonance structures and ionic contributions, without necessitating d-orbital involvement. tutorchase.com Some studies even suggest that based on a quantitative definition of hypervalency, PCl₅ may not be considered a true hypervalent species. researchgate.netrsc.org These models emphasize the high degree of covalent character in the P-Cl bonds and associate hypervalency with chemical instability. researchgate.netrsc.org

Solid-State Crystalline Structure: Ionic Dissociation and Coordination Geometries

In the solid state, this compound undergoes a significant structural transformation, existing as an ionic lattice rather than discrete PCl₅ molecules. quora.com This solid is composed of tetrachlorophosphonium cations ([PCl₄]⁺) and hexachlorophosphate anions ([PCl₆]⁻). quora.comdoubtnut.com A metastable crystalline phase also exists, which is composed of [PCl₄]⁺ cations, [PCl₆]⁻ anions, and chloride anions (Cl⁻). quora.com

Formation of Tetrachlorophosphonium Cations ([PCl₄]⁺) and Hexachlorophosphate Anions ([PCl₆]⁻)

The formation of these ions in the solid state is a result of autoionization of PCl₅ molecules. quora.com This process can be represented as:

2 PCl₅ → [PCl₄]⁺ + [PCl₆]⁻

This ionic arrangement in the crystal lattice provides greater stability compared to a molecular solid of trigonal bipyramidal PCl₅ units.

Tetrahedral Geometry of [PCl₄]⁺ and Octahedral Geometry of [PCl₆]⁻

The geometries of the resulting ions are consistent with VSEPR theory. The tetrachlorophosphonium cation ([PCl₄]⁺) has a central phosphorus atom bonded to four chlorine atoms with no lone pairs. This results in a tetrahedral geometry with sp³ hybridization, and all P-Cl bond lengths are equivalent, measuring approximately 1.94 Å. youtube.commaterialsproject.org

The hexachlorophosphate anion ([PCl₆]⁻), on the other hand, features a central phosphorus atom bonded to six chlorine atoms. According to VSEPR theory, this arrangement leads to an octahedral geometry. quora.comquora.com The P-Cl bond lengths in the octahedral [PCl₆]⁻ ion are in the range of 2.14-2.19 Å. materialsproject.org One crystalline form shows four shorter P-Cl bonds at 2.15 Å and two longer ones at 2.16 Å. materialsproject.org

| Ion | Hybridization | Geometry | P-Cl Bond Length (Å) |

| [PCl₄]⁺ | sp³ | Tetrahedral | ~1.94 |

| [PCl₆]⁻ | sp³d² | Octahedral | 2.14 - 2.19 |

Influence of Concentration and Solvent Polarity on Ionization Equilibria in Solution

The behavior of this compound (PCl₅) in solution is dictated by a delicate equilibrium between its molecular and ionic forms, which is profoundly affected by both the concentration of the solute and the polarity of the solvent. In non-polar solvents like carbon disulfide (CS₂) and carbon tetrachloride (CCl₄), PCl₅ predominantly exists as a discrete, neutral molecule with a trigonal bipyramidal geometry.

However, with an increase in the solvent's polarity, PCl₅ undergoes auto-ionization, establishing an equilibrium that favors the formation of ionic species. This process results in the formation of the tetrachlorophosphonium cation ([PCl₄]⁺) and the hexachlorophosphate anion ([PCl₆]⁻). The equilibrium can be described by the following equation:

2 PCl₅ ⇌ [PCl₄]⁺ + [PCl₆]⁻

In highly polar solvents, such as nitrobenzene (B124822) (C₆H₅NO₂), this equilibrium shifts significantly to the right, favoring the formation of the ionic pair. This is because polar solvent molecules can effectively solvate and stabilize the resulting ions. The extent of ionization is also directly influenced by the concentration of PCl₅. At lower concentrations, even in polar solvents, the molecular form may prevail. Conversely, as the concentration increases, the equilibrium shifts towards the formation of the ionic species.

Spectroscopic Characterization of this compound

A variety of spectroscopic techniques are instrumental in elucidating the structure and bonding of this compound across its different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solid and Solution States

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the different phosphorus-containing species. In the solid state, the ³¹P NMR spectrum of PCl₅ provides clear evidence for its ionic structure, [PCl₄]⁺[PCl₆]⁻. It typically displays two distinct signals: a sharp peak at approximately -80 ppm, assigned to the tetrahedral [PCl₄]⁺ cation, and a broader resonance at a much lower field, around -280 to -300 ppm, which is attributed to the octahedral [PCl₆]⁻ anion.

In solution, the appearance of the ³¹P NMR spectrum is highly dependent on the solvent and concentration. While a single peak for molecular PCl₅ is observed in non-polar solvents, the spectra in polar solvents can be more complex. These may show separate signals for [PCl₄]⁺, [PCl₆]⁻, and molecular PCl₅, with the relative intensities of these peaks reflecting the position of the ionization equilibrium.

Table 1: ³¹P NMR Chemical Shifts for this compound Species

| Species | Chemical Shift (ppm) |

| [PCl₄]⁺ | ~ -80 |

| [PCl₆]⁻ | ~ -280 to -300 |

| PCl₅ (molecular) | Varies with solvent |

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy provide further insights into the structure of this compound by probing its vibrational modes. In the solid state, the Raman spectrum is consistent with the ionic formulation [PCl₄]⁺[PCl₆]⁻, showing strong bands that correspond to the vibrational modes of the tetrahedral [PCl₄]⁺ cation and the octahedral [PCl₆]⁻ anion. For example, the symmetric stretching mode (ν₁) of the [PCl₄]⁺ ion results in a strong, sharp band in the Raman spectrum around 450-460 cm⁻¹, while the symmetric stretch for the [PCl₆]⁻ anion appears at a lower frequency, typically between 350-360 cm⁻¹.

In non-polar solvents, where PCl₅ exists as a neutral molecule, the IR and Raman spectra exhibit the characteristic vibrational modes of a trigonal bipyramidal (D₃h) structure. In polar solvents, the observed spectra are a composite of the bands from molecular PCl₅ and the ionic species [PCl₄]⁺ and [PCl₆]⁻, with the relative intensities of the bands indicating the position of the equilibrium.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Species

| Species | Vibrational Mode | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) |

| [PCl₄]⁺ | ν₁ (A₁) | ~459 | Inactive |

| [PCl₄]⁺ | ν₃ (F₂) | ~658 | ~658 |

| [PCl₆]⁻ | ν₁ (A₁g) | ~359 | Inactive |

| [PCl₆]⁻ | ν₃ (F₁u) | Inactive | ~445 |

| PCl₅ (D₃h) | P-Cl equatorial stretch | ~395 | ~395 |

| PCl₅ (D₃h) | P-Cl axial stretch | ~580 | ~580 |

Chemiluminescent Spectroscopic Investigations of PCl₅ Reactions

Chemiluminescence, the emission of light resulting from a chemical reaction, has been observed in certain reactions involving this compound. These studies offer valuable insights into the reaction mechanisms and the nature of the excited-state species that are formed. For instance, the reaction of PCl₅ with alkali metals like potassium can produce chemiluminescence. The emission spectra from these reactions can be complex and may include emissions from excited phosphorus-containing species. While not as commonly used for routine characterization as NMR or vibrational spectroscopy, chemiluminescence studies provide a specialized method for investigating the reactive chemistry of PCl₅.

Advanced Synthetic Methodologies Involving Phosphorus Pentachloride

Chlorination Reactions in Organic Synthesis

PCl₅ is a powerful chlorinating agent capable of converting various functional groups into their corresponding chlorides. Its reactivity stems from the electrophilic nature of the phosphorus atom and the presence of five labile chlorine atoms.

Conversions of Hydroxyl Groups to Chlorides

One of the most fundamental applications of phosphorus pentachloride in organic synthesis is the conversion of hydroxyl groups into chlorides. This transformation is applicable to both alcohols and carboxylic acids.

Alcohols to Alkyl Chlorides: Primary, secondary, and tertiary alcohols react with PCl₅ to yield the corresponding alkyl chlorides. askfilo.comchemguide.co.uk The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the phosphorus atom of PCl₅. askfilo.com This is followed by the elimination of hydrogen chloride and phosphoryl chloride (POCl₃) to furnish the alkyl chloride. askfilo.comstackexchange.com While effective, other reagents like thionyl chloride (SOCl₂) are often preferred in laboratory settings for the synthesis of alkyl chlorides from alcohols, as the byproducts of the SOCl₂ reaction (sulfur dioxide and hydrogen chloride) are gaseous and thus more easily separated from the desired organic product. wikipedia.org

Carboxylic Acids to Acyl Chlorides: this compound is a classic and efficient reagent for the conversion of carboxylic acids to acyl chlorides. youtube.comjove.comchemguide.co.uk The reaction is typically carried out in the cold and results in the formation of the acyl chloride, phosphoryl chloride, and hydrogen chloride gas. chemguide.co.ukchemtube3d.com The acyl chloride can then be isolated by fractional distillation. chemguide.co.uk The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the phosphorus atom, leading to the formation of a key intermediate that subsequently eliminates POCl₃ and HCl to yield the highly reactive acyl chloride. jove.comchemtube3d.com The formation of the very stable phosphorus-oxygen double bond in phosphoryl chloride is a significant driving force for this reaction. jove.com

Table 1: Conversion of Hydroxyl Groups to Chlorides with PCl₅

| Starting Material | Product | Byproducts |

|---|---|---|

| Alcohol (R-OH) | Alkyl Chloride (R-Cl) | POCl₃, HCl |

| Carboxylic Acid (R-COOH) | Acyl Chloride (R-COCl) | POCl₃, HCl |

Transformative Reactions of Carbonyl Groups to Dichloromethylene Groups

This compound can effectively convert the carbonyl group of aldehydes and ketones into a geminal dichloride (a dichloromethylene group). quora.comvedantu.com This reaction involves the initial attack of the carbonyl oxygen on the phosphorus atom of PCl₅. vedantu.comstackexchange.com The resulting intermediate then undergoes further reaction, ultimately leading to the replacement of the oxygen atom with two chlorine atoms. quora.comstackexchange.com For example, the reaction of propanone with PCl₅ yields 2,2-dichloropropane. vedantu.com

Stereochemical Investigations of PCl₅-Mediated Chlorinations

The stereochemical outcome of chlorinations using PCl₅ can be complex and is influenced by the substrate and reaction conditions. For secondary chiral alcohols, the reaction with PCl₅ often proceeds with an inversion of configuration, suggesting an Sₙ2-type mechanism. researchgate.net In contrast, the reaction with tertiary alcohols can lead to a more complicated stereochemical mixture. However, under very mild conditions, retention of configuration via an Sₙi-like mechanism can predominate. researchgate.net The stereospecificity of PCl₅ in chlorinating chiral alcohols has been a subject of considerable study. researchgate.net

Selective Chlorination of Specific Organic Substrates

This compound exhibits selectivity in its reactions with certain organic substrates.

α-Amino Acids: The reaction of α-amino acids with PCl₅ has been revisited and elucidated through spectroscopic and theoretical studies. unipi.it The reaction can be controlled to selectively produce the corresponding acyl chloride hydrochlorides in high yields. unipi.ityoutube.com For instance, the 1:1 molar reaction of L-proline with PCl₅ yields the corresponding acyl chloride hydrochloride, which can be unstable. However, using a 1:2 molar ratio of L-proline to PCl₅ selectively affords a more stable salt, [NH₂(CH₂)₃CHC(O)Cl][PCl₆]. unipi.it

Aldehydes to Nitriles: While the direct conversion of aldehydes to nitriles using PCl₅ is not a primary application, the dehydration of primary amides to nitriles is a well-established transformation. nih.govcommonorganicchemistry.commasterorganicchemistry.com Reagents like phosphorus pentoxide (P₂O₅), which can be conceptually related to the dehydrating power of PCl₅-derived species, are commonly used for this purpose. masterorganicchemistry.com

Synthesis of Organophosphorus and Inorganic Phosphorus Compounds

Beyond its role as a chlorinating agent in organic synthesis, PCl₅ is a crucial precursor for the synthesis of various phosphorus-containing compounds.

Preparation of Phosphoryl Chloride (POCl₃) and Phosphonates

Phosphoryl Chloride (POCl₃): Phosphoryl chloride is a significant industrial chemical and a common byproduct of many PCl₅ reactions. wikipedia.org It can also be intentionally synthesized from PCl₅. A key industrial method involves the reaction of this compound with phosphorus pentoxide (P₄O₁₀). wikipedia.orgsciencemadness.orgwikipedia.orgwebqc.orgsciencemadness.org The balanced chemical equation for this reaction is:

6 PCl₅ + P₄O₁₀ → 10 POCl₃ wikipedia.orgwebqc.org

This reaction can be conveniently carried out by chlorinating a mixture of phosphorus trichloride (B1173362) (PCl₃) and P₄O₁₀, which generates PCl₅ in situ. sciencemadness.org Hydrolysis of PCl₅ also yields POCl₃ as the initial product before further hydrolysis to phosphoric acid. wikipedia.orgsciencemadness.org

Phosphonates: While direct synthesis of phosphonates from PCl₅ is not the most common route, PCl₅ can be used to generate precursors for phosphonate (B1237965) synthesis. For instance, PCl₅ can be used to prepare phosphonyl chlorides from phosphonic acids or their esters, which can then be reacted with alcohols to form phosphonate esters. nih.govnih.gov However, this method can sometimes lead to a lack of selectivity between mono- and di-substitution. nih.gov More modern and milder methods for phosphonate synthesis often bypass the use of harsh reagents like PCl₅. nih.govorganic-chemistry.orgyoutube.com

Synthesis of Phosphazenes (Linear and Cyclic Oligomers)

Phosphazenes are a class of polymers with a backbone consisting of alternating phosphorus and nitrogen atoms. They can exist as cyclic oligomers or high molecular weight linear polymers and are known for their unique properties, including high thermal stability, flame retardancy, and biocompatibility. The synthesis of phosphazenes often involves the use of this compound as a key starting material. lcpo.frresearchgate.net

The controlled synthesis of cyclic chlorophosphazenes of a specific size is a significant area of research, as the ring size influences the properties and potential applications of the resulting materials. dtic.mil A notable method involves the controlled cyclization of linear oligodichlorophosphazenes. dtic.milkoreascience.kr

Research has demonstrated that short-chain linear phosphazene oligomers with the general formula Cl[PCl₂=N]n–PCl₃⁺PCl₆⁻ can be synthesized and subsequently cyclized to produce cyclic chlorophosphazenes. dtic.milkoreascience.kr These linear oligomers are often inert to cyclization when heated alone but can be induced to form cyclic structures in the presence of nitrogen-containing agents like hexamethyldisilazane (B44280) (HMDS) or ammonium (B1175870) chloride. dtic.milkoreascience.kr This approach allows for the targeted synthesis of specific cyclic phosphazenes, such as hexachlorocyclotriphosphazene ((NPCl₂)₃), by selecting the appropriate linear precursor. koreascience.kr

The process can be influenced by various factors, including the length of the linear phosphazene chain. Longer chains may have a tendency to undergo intermolecular crosslinking reactions rather than intramolecular cyclization, presenting a challenge in the synthesis of larger rings. koreascience.kr Overcoming these hurdles is a key focus of ongoing research to expand the library of accessible cyclic phosphazene structures. dtic.milkoreascience.kr

| Linear Oligomer Chain Length (n) | Cyclization Agent | Major Cyclic Product | Reference |

|---|---|---|---|

| 2 | HMDS | (NPCl₂)₃ | koreascience.kr |

| 3 | HMDS | (NPCl₂)₄ | koreascience.kr |

| 4 | HMDS | (NPCl₂)₅ | koreascience.kr |

The reaction between this compound and a nitrogen source, such as ammonium chloride (NH₄Cl) or hexamethyldisilazane (HMDS), is fundamental to the formation of phosphazenes.

Reaction with Ammonium Chloride (NH₄Cl):

A proposed mechanism suggests that PCl₅ exists as an ion pair, [PCl₄]⁺[PCl₆]⁻, and NH₄Cl dissociates into ammonia (B1221849) (NH₃) and hydrogen chloride (HCl). rsc.org A nucleophilic attack of the ammonia molecule on the positively charged phosphorus atom of the [PCl₄]⁺ cation initiates the process. rsc.org This leads to the formation of a reactive intermediate, trichlorophosphoraneimine (Cl₃P=NH), which can then react further to form the phosphazene chain. rsc.org

Reaction with Hexamethyldisilazane (HMDS):

The reaction of PCl₅ with HMDS offers an alternative route to phosphazenes and can be utilized in a one-pot synthesis of linear phosphazenes. rsc.org This method avoids the need to isolate the intermediate phosphoranimine. rsc.org The reaction can be controlled by the molar ratio of the reactants. rsc.org

The mechanism involves the initial formation of the monomer Cl₃P=NSiMe₃ at low temperatures. rsc.org As the temperature increases, the excess PCl₅ initiates a living cationic polymerization of the monomer, leading to the growth of the phosphazene chain. rsc.org This living polymerization allows for the control of the polymer's molecular weight by adjusting the monomer-to-initiator ratio. frontiersin.org The active centers of polymerization are the terminal trichlorophosphonium cations. rsc.org

Functionalization of Nanomaterials (e.g., Silicon Nanocrystals)

This compound has emerged as an effective reagent for the surface functionalization of nanomaterials, particularly hydride-terminated silicon nanocrystals (H-SiNCs). researchgate.net This functionalization is crucial for tailoring the properties of these nanomaterials for various applications.

A novel, single-step functionalization protocol has been developed that utilizes PCl₅ as a surface radical initiator. researchgate.net This method allows for the attachment of alkyl and alkenyl moieties to the surface of H-SiNCs at room temperature. researchgate.net The reaction is rapid and preserves the morphology and crystallinity of the silicon nanocrystals. researchgate.net

The proposed mechanism involves the cleavage of surface Si-Si bonds by chlorine radicals (Cl•) generated from PCl₅, leading to the formation of transient surface radicals on the silicon nanocrystals. researchgate.net These highly reactive sites then drive the functionalization reactions with alkenes and alkynes. researchgate.net

A significant outcome of this PCl₅-initiated functionalization is the enhancement of the photoluminescence (PL) of the silicon nanocrystals. researchgate.net The resulting functionalized SiNCs exhibit size-dependent photoluminescence that is approximately three times brighter than that of thermally hydrosilylated SiNCs, with a more than doubled absolute PL quantum yield (AQY). researchgate.net This high AQY makes these materials competitive with traditional chalcogenide-based quantum dots. researchgate.net

Furthermore, PCl₅-mediated etching has been used to tailor the surface chemistry of doped silicon nanocrystals, such as boron-doped SiNCs. This approach enables the functionalization with alkoxy ligands, providing a scalable route to solution-processable doped SiNCs with tunable properties.

| Property | Observation | Reference |

|---|---|---|

| Reaction Time | Rapid, single-step | researchgate.net |

| Reaction Temperature | Room temperature | researchgate.net |

| Morphology and Crystallinity | Retained | researchgate.net |

| Photoluminescence Brightness | ~3x brighter than thermally hydrosilylated SiNCs | researchgate.net |

| Absolute Quantum Yield (AQY) | More than doubled | researchgate.net |

Generation of Lithium Hexafluorophosphate (B91526) (Li[PF₆]) for Advanced Battery Materials

Lithium hexafluorophosphate (LiPF₆) is a critical component of the electrolyte in most commercial lithium-ion batteries. This compound plays a vital role as a precursor in the synthesis of this essential battery material.

This process is generally carried out in a suitable solvent, and the purity of the final LiPF₆ product is crucial for the performance and safety of the lithium-ion battery. Various methods have been developed to optimize this synthesis, including processes that utilize lithium chloride (LiCl) as a lithium source in the reaction with PF₅ in the presence of HF. The cost of raw materials, such as lithium carbonate (which is converted to LiF) and PCl₅, is a significant factor in the economics of LiPF₆ production.

Catalytic Applications of this compound

While primarily known as a chlorinating agent and a reagent in various stoichiometric reactions, this compound also exhibits catalytic activity, particularly in initiating polymerization reactions.

This compound serves as an initiator in the living cationic polymerization of certain monomers, leading to the formation of high-performance polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net A prime example of this is in the synthesis of poly(dichlorophosphazene), a precursor to a wide range of high-performance poly(organophosphazenes). researchgate.net

The PCl₅-initiated polymerization of the phosphoranimine monomer Cl₃P=NSiMe₃ proceeds at ambient temperature and displays the characteristics of a living polymerization. researchgate.net This allows for the synthesis of well-defined poly(dichlorophosphazene), which is a key intermediate for creating materials with applications in biomedicine, such as drug delivery systems and tissue engineering scaffolds.

The mechanism of this polymerization involves the reaction of PCl₅ with the monomer to form a cationic species, [Cl₃P=N=PCl₃]⁺, which then propagates by the addition of more monomer units. This living cationic chain-growth polycondensation is a significant advancement as it provides a route to essentially linear, rather than branched, polyphosphazenes.

While PCl₅'s role is often described as an initiator, this initiation step is the catalytic event that triggers the polymerization process, leading to the formation of these advanced materials. Its ability to control the polymerization process is crucial for tailoring the properties of the final polymer for specific high-performance applications.

Role as a Lewis Acid Catalyst in Organic Transformations

As a Lewis acid, this compound can accept a pair of electrons, typically from oxygen- or nitrogen-containing functional groups. quora.com This interaction activates the substrate, rendering it more susceptible to subsequent chemical changes. This catalytic activity is pivotal in several important name reactions and general transformations. byjus.com

Beckmann Rearrangement:

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime to an N-substituted amide. wikipedia.org this compound is a frequently used reagent to promote this transformation. wikipedia.org The Lewis acidic nature of PCl₅ is crucial for the reaction to proceed. It activates the hydroxyl group of the oxime, converting it into a better leaving group. This facilitates the subsequent 1,2-migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide. masterorganicchemistry.com

The efficiency of PCl₅ in this rearrangement has been demonstrated in various solvent systems, including ionic liquids. For instance, the combination of PCl₅ with room-temperature ionic liquids like 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF₄) has been shown to be an effective catalytic medium for the Beckmann rearrangement of ketoximes, providing high conversion and selectivity under relatively mild conditions. ionike.com

Below is a table summarizing the results of PCl₅-catalyzed Beckmann rearrangement in an ionic liquid medium.

Table 1: Beckmann Rearrangement of Ketoximes in BMImBF₄/PCl₅ Catalytic Media

| Entry | Substrate | Conversion (%) | Selectivity for Amide/Lactam (%) | Other Products (%) |

|---|---|---|---|---|

| 1 | Cyclohexanone oxime | 96.6 | 95.2 | 4.4 |

| 2 | Acetone oxime | 99.1 | 98.4 | 1.6 |

| 3 | Cyclopentanone oxime | 100 | 0 (Fragmentation) | 100 |

Data sourced from Peng, J. & Deng, Y. (2001). ionike.com

Cyclization and Condensation Reactions:

This compound is also employed as a catalyst in various cyclization and condensation reactions. byjus.com Its ability to activate functional groups is key to promoting intramolecular and intermolecular bond formations.

A notable example is the synthesis of 2,5-diketopiperazines, which are cyclic dipeptides formed from the condensation of two amino acids. The reaction of L-proline with PCl₅, initially aimed at forming the acyl chloride, can lead to the formation of the corresponding 2,5-diketopiperazine. In one study, the L-proline-derived 2,5-diketopiperazine was recovered in approximately 60% yield from a dichloromethane (B109758) solution after several days at room temperature. unipi.it This process involves the initial activation of the carboxylic acid group, followed by intermolecular condensation and cyclization.

The general principle in PCl₅-catalyzed condensation reactions, such as amide bond formation, often involves the in-situ generation of a more reactive intermediate. For example, by converting a carboxylic acid into a highly reactive acyl chloride, PCl₅ facilitates the subsequent reaction with an amine to form an amide, a process that would otherwise require more forcing conditions. youtube.com

Mechanistic Insights into PCl₅-Catalyzed Reactions

The catalytic action of this compound in the aforementioned reactions stems from its powerful Lewis acidic character. The phosphorus atom in PCl₅ is electron-deficient and possesses accessible, empty d-orbitals, making it an excellent electron-pair acceptor. quora.com The general mechanism of catalysis begins with the coordination of the Lewis basic atom of the organic substrate (typically oxygen or nitrogen) to the phosphorus center of PCl₅.

Activation of Carbonyl and Hydroxyl Groups:

In reactions involving carbonyl compounds like ketones and carboxylic acids, the lone pair of electrons on the carbonyl oxygen attacks the phosphorus atom of PCl₅. youtube.comstackexchange.com

With Ketones: The initial adduct formation is followed by an intramolecular attack of a chloride ion on the electrophilic carbonyl carbon. This leads to the formation of a chlorocarbocation intermediate after the departure of a stable phosphoryl chloride (POCl₃) moiety. A final attack by another chloride ion results in the formation of a geminal dichloride. quora.com

With Carboxylic Acids: The interaction between the carboxylic acid's carbonyl oxygen and PCl₅ leads to the formation of an acyl chloride, POCl₃, and hydrogen chloride (HCl). youtube.comyoutube.com The acyl chloride is a much more reactive acylating agent than the parent carboxylic acid, thus facilitating subsequent reactions like esterification or amidation.

With Oximes (Beckmann Rearrangement): In the Beckmann rearrangement, the oxygen of the oxime's hydroxyl group acts as the Lewis base. It attacks PCl₅, forming an intermediate where the hydroxyl group is converted into a good leaving group (e.g., -OPCl₄). The departure of this group is accompanied by the migration of the anti-periplanar alkyl or aryl group to the electron-deficient nitrogen atom, which is the key rearrangement step. masterorganicchemistry.com

The solid-state ionic nature of this compound, existing as [PCl₄]⁺[PCl₆]⁻, can also play a role in its reactivity. The electrophilic cation [PCl₄]⁺ can be the species that initially interacts with the substrate's Lewis basic site. stackexchange.com

In essence, the overarching mechanistic theme in PCl₅-catalyzed reactions is the activation of the substrate through Lewis acid-base interaction. This initial coordination polarizes the substrate, creates a good leaving group, or generates a highly reactive intermediate, thereby lowering the activation energy for the desired transformation.

Reaction Mechanisms and Pathways of Phosphorus Pentachloride

Mechanistic Studies of PCl₅ Reactions with Organic Substrates

Phosphorus pentachloride is a versatile reagent for the chlorination of a wide array of organic compounds. The mechanistic pathways of these reactions are intricately linked to the nature of the organic substrate, the solvent, and the presence of catalysts or initiators.

The chlorination of organic compounds by this compound can proceed through either ionic or radical mechanisms, a dichotomy largely influenced by the solvent and reaction conditions. acs.orgresearchgate.net

Ionic Pathways: In polar solvents, such as nitromethane, PCl₅ promotes ionic chlorination. acs.orgworldscientific.com This is attributed to the stabilization of ionic intermediates. For instance, the reaction of PCl₅ with alcohols to form alkyl chlorides is a classic example of an ionic substitution reaction. The mechanism is generally considered to be Sₙ2, involving the initial formation of a chlorophosphonium salt intermediate. youtube.comyoutube.com The chloride ion then acts as a nucleophile, attacking the carbon atom and displacing the oxygen. This typically results in an inversion of configuration at the chiral center. However, for some sterically hindered secondary alcohols, an Sₙi (internal nucleophilic substitution) mechanism leading to retention of configuration has been proposed.

Radical Pathways: In nonpolar solvents and often initiated by heat, UV light, or radical initiators like benzoyl peroxide, PCl₅ can effect radical chlorination. acs.orgresearchgate.net This is particularly observed in the chlorination of alkanes and the side chains of arylalkanes. acs.orgacs.org The reaction is catalyzed by PCl₅ and can be carried out in the dark at or above room temperature. acs.org The mechanism involves the homolytic cleavage of a chlorine-chlorine bond, generating chlorine radicals which then propagate a chain reaction. This pathway is favored in solvents of low polarity, such as carbon tetrachloride. acs.org

The choice between ionic and radical pathways can be directed by the solvent system, as summarized in the table below.

| Solvent Polarity | Predominant Mechanism | Substrate Example |

| High (e.g., Nitromethane) | Ionic | Alcohols, Mesitylene (ring chlorination) |

| Low (e.g., Carbon Tetrachloride) | Radical | Alkanes, Arylalkanes (side-chain chlorination) |

| Intermediate (e.g., Dichloromethane) | Can be either, depending on other factors | Various organic substrates |

This table illustrates the general trend of solvent influence on the chlorination mechanism with PCl₅.

The reactions of this compound with organic substrates proceed through various intermediates and transition states. In the conversion of alcohols to alkyl chlorides, the key intermediate is an alkoxychlorophosphorane or a chlorophosphonium salt. youtube.comyoutube.com The subsequent step involves a nucleophilic attack by a chloride ion on the alkyl group. For primary and less hindered secondary alcohols, this proceeds through a classic Sₙ2 transition state, leading to inversion of stereochemistry. libretexts.org

In the reaction with carboxylic acids to form acyl chlorides, a proposed mechanism involves the initial attack of the carboxylic acid's carbonyl oxygen on the phosphorus atom of PCl₅. This is followed by the elimination of HCl and the formation of an acyloxyphosphonium intermediate. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and phosphorus oxychloride (POCl₃).

The reaction with tertiary amides, like dimethylformamide (DMF), leads to the formation of the Vilsmeier reagent, which is a chloromethyleneammonium salt. wikipedia.org This reagent is a key intermediate in the Vilsmeier-Haack reaction, used for the formylation of aromatic compounds.

A summary of key intermediates in PCl₅ reactions is presented below.

| Reaction | Substrate | Key Intermediate(s) |

| Alcohol Chlorination | R-OH | Alkoxychlorophosphorane, Chlorophosphonium salt |

| Carboxylic Acid Chlorination | R-COOH | Acyloxyphosphonium intermediate |

| Vilsmeier Reagent Formation | Dimethylformamide (DMF) | Chloromethyleneammonium salt |

This table highlights some of the well-established intermediates in PCl₅-mediated organic transformations.

Solvents play a crucial role in directing the reaction pathways and, consequently, the selectivity of PCl₅-mediated transformations. As previously mentioned, polar solvents favor ionic mechanisms, while nonpolar solvents promote radical pathways. acs.orgresearchgate.net This can dramatically alter the product distribution. For example, in the chlorination of arylalkanes, polar solvents lead to electrophilic substitution on the aromatic ring (ionic pathway), whereas nonpolar solvents result in the chlorination of the alkyl side chain (radical pathway). acs.org

The structure of PCl₅ in solution is also influenced by the solvent. In nonpolar solvents like carbon disulfide (CS₂) and carbon tetrachloride (CCl₄), PCl₅ exists as a neutral, trigonal bipyramidal molecule. wikipedia.org In polar solvents, it can undergo autoionization to form ionic species such as [PCl₄]⁺ and [PCl₆]⁻. wikipedia.org This change in the nature of the PCl₅ species in solution directly impacts its reactivity and the mechanism it will follow.

The selectivity of certain reactions can also be temperature-dependent, which can be coupled with solvent effects. For instance, in some reactions involving arynes and aliphatic alcohols, a switch in selectivity has been observed with changing temperature, leading to different products. researchgate.net While not a direct PCl₅ reaction, this illustrates the principle that reaction conditions, including solvent and temperature, are critical in determining the outcome of a reaction.

Mechanisms of Inorganic Compound Chlorination

This compound is also a potent chlorinating agent for a variety of inorganic compounds, including metal oxides and halides.

This compound reacts with a number of metal oxides to produce the corresponding metal chlorides and phosphorus oxychloride. For example, it can be used to convert titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃) to their respective chlorides, although specific mechanistic studies for these reactions are not extensively detailed in readily available literature. The driving force for these reactions is often the formation of the strong P=O bond in phosphorus oxychloride.

The reaction of PCl₅ with certain metal chlorides has been studied using Raman spectroscopy. In these reactions, PCl₅ can act as a chloride ion acceptor or donor, leading to the formation of complex salts. For example, the interaction of molten PCl₅ with solid lead(II) chloride (PbCl₂) or cerium(III) chloride (CeCl₃) in a chlorine atmosphere results in the formation of double compounds, (PCl₄)₂PbCl₆ and (PCl₄)₂CeCl₆, respectively. These compounds contain the tetrachlorophosphonium cation ([PCl₄]⁺) and complex chloride anions of the metals.

A summary of observed reactions between PCl₅ and various metal chlorides is presented in the table below.

| Metal Chloride | Reaction Conditions | Product(s) |

| PbCl₂ | Molten PCl₅, Chlorine atmosphere, 445 K | (PCl₄)₂PbCl₆ |

| CeCl₃ | Molten PCl₅, Chlorine atmosphere, 445 K | (PCl₄)₂CeCl₆ |

| MgCl₂, CdCl₂, MnCl₂, CoCl₂, NiCl₂, CuCl₂ | Molten PCl₅, ~618 K | Complex salts containing [PCl₄]⁺ and metal chloride anions |

| LnCl₃ (Ln = Sc, Y, La-Lu) | Molten PCl₅, ~618 K | Complex salts containing [PCl₄]⁺ and lanthanide chloride anions |

| CsCl | Molten PCl₅ | Cs⁺[PCl₆]⁻ |

This table, based on Raman spectroscopy studies, shows the formation of complex ionic compounds from the reaction of PCl₅ with various metal chlorides.

In the gas phase, this compound exists in equilibrium with phosphorus trichloride (B1173362) (PCl₃) and chlorine (Cl₂). worldscientific.comdoubtnut.compearson.com

PCl₅(g) ⇌ PCl₃(g) + Cl₂(g)

This decomposition is an endothermic process, and the equilibrium shifts towards the products at higher temperatures. doubtnut.comyoutube.comyoutube.com At 180 °C, the degree of dissociation is approximately 40%. worldscientific.com The kinetics of this decomposition have been studied by monitoring the change in pressure over time. pearson.com The reaction is unimolecular in the forward direction and bimolecular in the reverse.

The gaseous-phase reactions of PCl₅ with other compounds are less well-documented in terms of detailed mechanistic studies. However, the principles of gas-phase kinetics, including collision theory and transition state theory, would apply. For instance, in a hypothetical reaction with methane (B114726) in the gas phase, one might expect a radical mechanism to be initiated by the thermal dissociation of PCl₅, followed by a chain reaction involving chlorine atoms and methyl radicals, similar to the free-radical halogenation of alkanes. libretexts.orgyoutube.com

The table below summarizes the thermodynamic aspects of the gas-phase decomposition of PCl₅.

| Thermodynamic Parameter | Value | Interpretation |

| ΔH (Enthalpy Change) | > 0 (Endothermic) | The reaction requires an input of energy to proceed. |